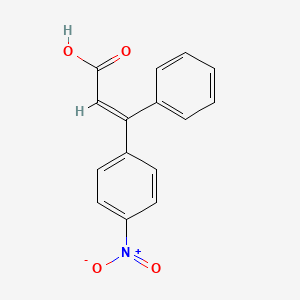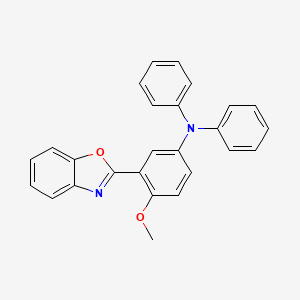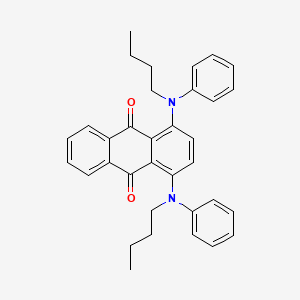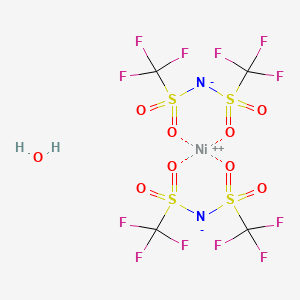
(7-Bromoquinolin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromoquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a bromine atom at the 7th position and a methanamine group at the 4th position makes this compound unique and potentially useful in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoquinolin-4-yl)methanamine can be achieved through several methodsFor instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol, which can then be further modified to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium acetate, and solvents like ethylene glycol dimethyl ether, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
(7-Bromoquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .
科学的研究の応用
(7-Bromoquinolin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (7-Bromoquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the methanamine group allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. This makes it a valuable compound in drug discovery and development .
類似化合物との比較
Similar Compounds
- (7-Bromoquinolin-6-yl)methanamine
- (4-Bromoquinolin-7-yl)methanamine
Uniqueness
(7-Bromoquinolin-4-yl)methanamine is unique due to the specific positioning of the bromine atom and the methanamine group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .
特性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
(7-bromoquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2 |
InChIキー |
VGSRLCWKKQRMGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



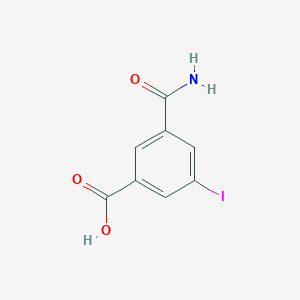
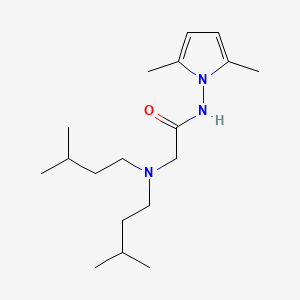
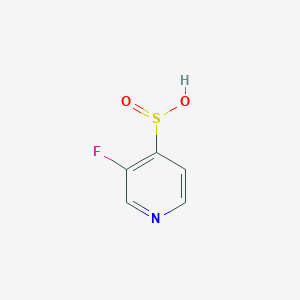




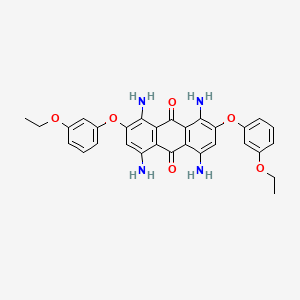
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)
